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Compound of Interest

Compound Name: (S)-(-)-2-Bromopropionic acid

Cat. No.: B016716

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopic data for (S)-(-)-2-Bromopropionic acid. It is intended for
researchers, scientists, and professionals in the field of drug development who require detailed
spectral information and analytical protocols for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for (S)-(-)-2-Bromopropionic acid.

Table 1: *H NMR Spectroscopic Data for 2-Bromopropionic Acid

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~11.50 Singlet (broad) - -COOH

~4.41 Quartet 6.9 -CH(Br)-

~1.86 Doublet 6.9 -CHs

Note: Data is for the racemic mixture of 2-bromopropionic acid in CDCIs. The chemical shifts
are approximate and can vary slightly based on the solvent and concentration.[1]
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Table 2: 13C NMR Spectroscopic Data for 2-Bromopropionic Acid

Chemical Shift (8) ppm Assighment
~174 C=0

~39 CH-Br

~21 CHs

Note: The specific chemical shifts for (S)-(-)-2-Bromopropionic acid may vary slightly. Data
for the racemic mixture is often used as a reference.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (S)-(-)-2-Bromopropionic Acid

Wavenumber (cm~?) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic acid)
~1710 Strong C=0 stretch (Carboxylic acid)
1320-1210 Medium C-O stretch[3]

1440-1395 Medium O-H bend[3]

950-910 Medium, Broad O-H bend (out-of-plane)[3]

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to
hydrogen bonding.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of (S)-
(-)-2-Bromopropionic acid.
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3.1 NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-(-)-2-Bromopropionic acid in
0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR
tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (0 ppm).[5]

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds.

o Process the data using Fourier transformation, followed by phase and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds,
and a relaxation delay of 2 seconds.

3.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

o Sample Preparation: Place a small drop of neat (S)-(-)-2-Bromopropionic acid liquid
directly onto the ATR crystal. No further sample preparation is typically required for a liquid
sample.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:
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o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum.

o The instrument will automatically ratio the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~2.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like (S)-(-)-2-Bromopropionic acid.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b016716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

(S)-(-)-2-Bromopropionic Acid

N

Dissolve in Deposit Neat Liquid
Deuterated Solvent on ATR Crystal

Data Acquisition

NMR Spectrometer FTIR Spectrometer

ata Analysis & Interpretation

Process NMR Data Process IR Data
(FT, Phasing, Baseline) (Background Subtraction)

‘ '

Assign Peaks: Assign Bands:
Chemical Shift, Multiplicity Functional Groups

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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